

An In-depth Technical Guide to 1,3-Diallylurea (CAS 1801-72-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diallylurea

Cat. No.: B154441

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, suppliers, and key applications of **1,3-Diallylurea** (CAS No. 1801-72-5). The information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the utility of this compound.

Core Properties of 1,3-Diallylurea

1,3-Diallylurea is a chemical compound with the molecular formula C₇H₁₂N₂O.[1][2] It is also known by its synonym 1,3-bis(prop-2-enyl)urea.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Diallylurea** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ N ₂ O	[1] [2]
Molecular Weight	140.18 g/mol	[1] [2]
Appearance	White to light yellow crystals or crystalline powder	[3] [4] [5]
Melting Point	90-93 °C (lit.)	[3] [4] [5]
Boiling Point	56°C/10mmHg (lit.)	[4] [5]
Density	0.94 g/cm ³ - 1.0897 (rough estimate)	[3] [4]
Flash Point	129.6 °C	[3] [4]
Vapor Pressure	0.00282 mmHg at 25°C	[3] [4]
Refractive Index	1.464 - 1.4880 (estimate)	[3] [4]
Solubility	Soluble in Methanol	[4]

Structural Information

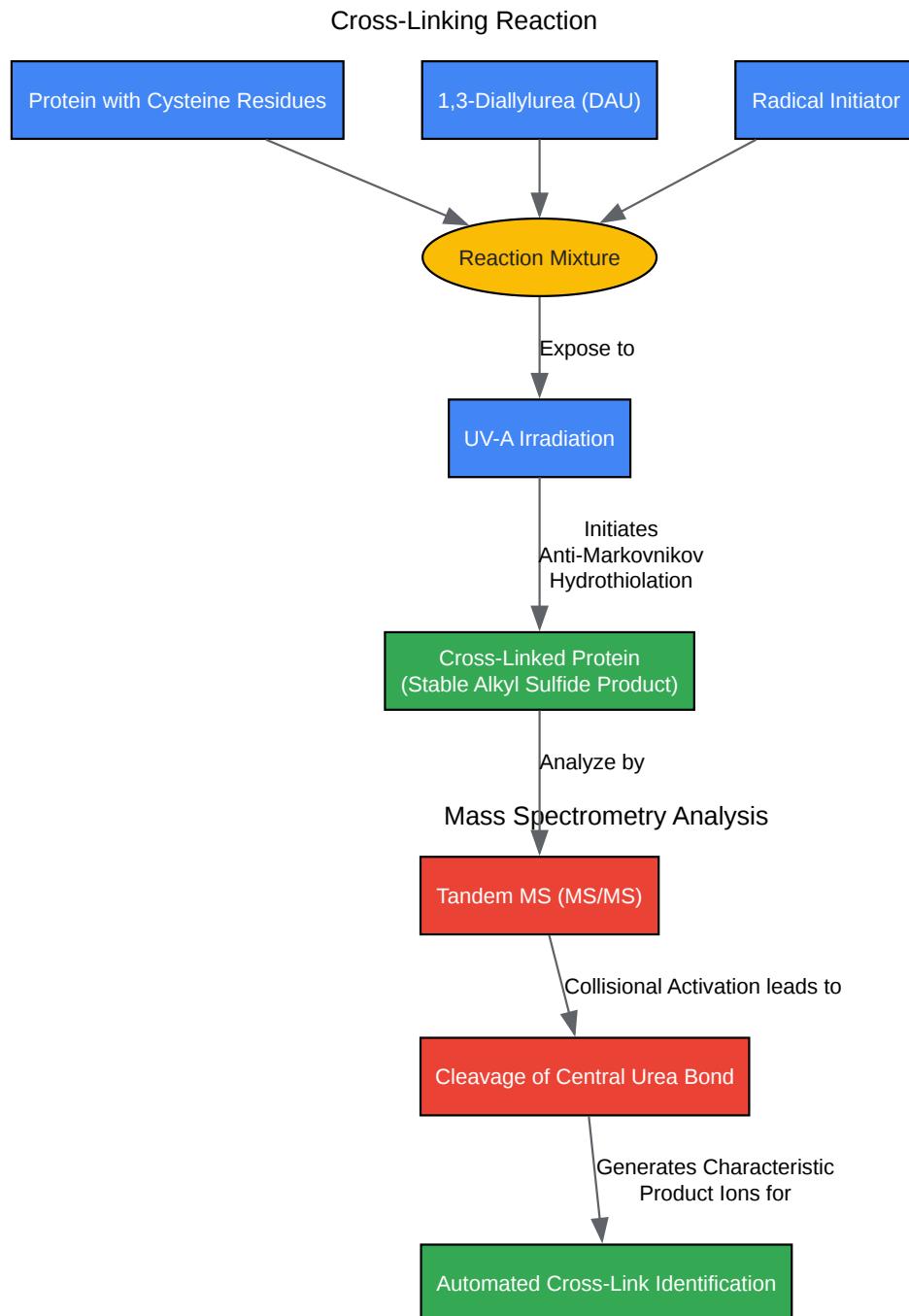
Identifier	Value
CAS Number	1801-72-5
Canonical SMILES	C=CCNC(=O)NCC=C
InChI	InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)
InChIKey	QRWVOJLTHSRPOA-UHFFFAOYSA-N

Suppliers

1,3-Diallylurea is available from various chemical suppliers. The typical purity offered is ≥97% or >98.0%(GC). Some of the suppliers include:

- Santa Cruz Biotechnology[\[2\]](#)

- Tokyo Chemical Industry Co., Ltd. (TCI)[6]
- LookChem[4]
- ChemBK[7]
- Changzhou Extraordinary Pharmatech co.,LTD[3]
- ChemicalBook[8]
- Oakwood Products, Inc.[9]


Key Application: Photo-Thiol-Reactive Cross-Linking for Protein Structural Studies

A significant application of **1,3-Diallylurea** is its use as a collision-induced dissociation (CID)-MS/MS-cleavable, photo-thiol-reactive cross-linker for studying protein structures.[3] This application is particularly valuable in the field of chemical cross-linking/mass spectrometry (MS).

Mechanism of Action

1,3-Diallylurea facilitates the cross-linking of cysteine residues in proteins. The process involves an anti-Markovnikov hydrothiolation reaction initiated by UV-A irradiation in the presence of a radical initiator.[3] This "click reaction" is efficient and results in the formation of stable alkyl sulfide products. The cross-linking can be performed at physiological pH and at temperatures as low as 4 °C.[3] A key advantage of using **1,3-Diallylurea** is that the central urea bond can be efficiently cleaved during tandem mass spectrometry experiments (MS/MS) through collisional activation, which aids in the reliable and automated identification of cross-links.[3]

Workflow for Photo-Thiol-Reactive Cross-Linking using 1,3-Diallylurea

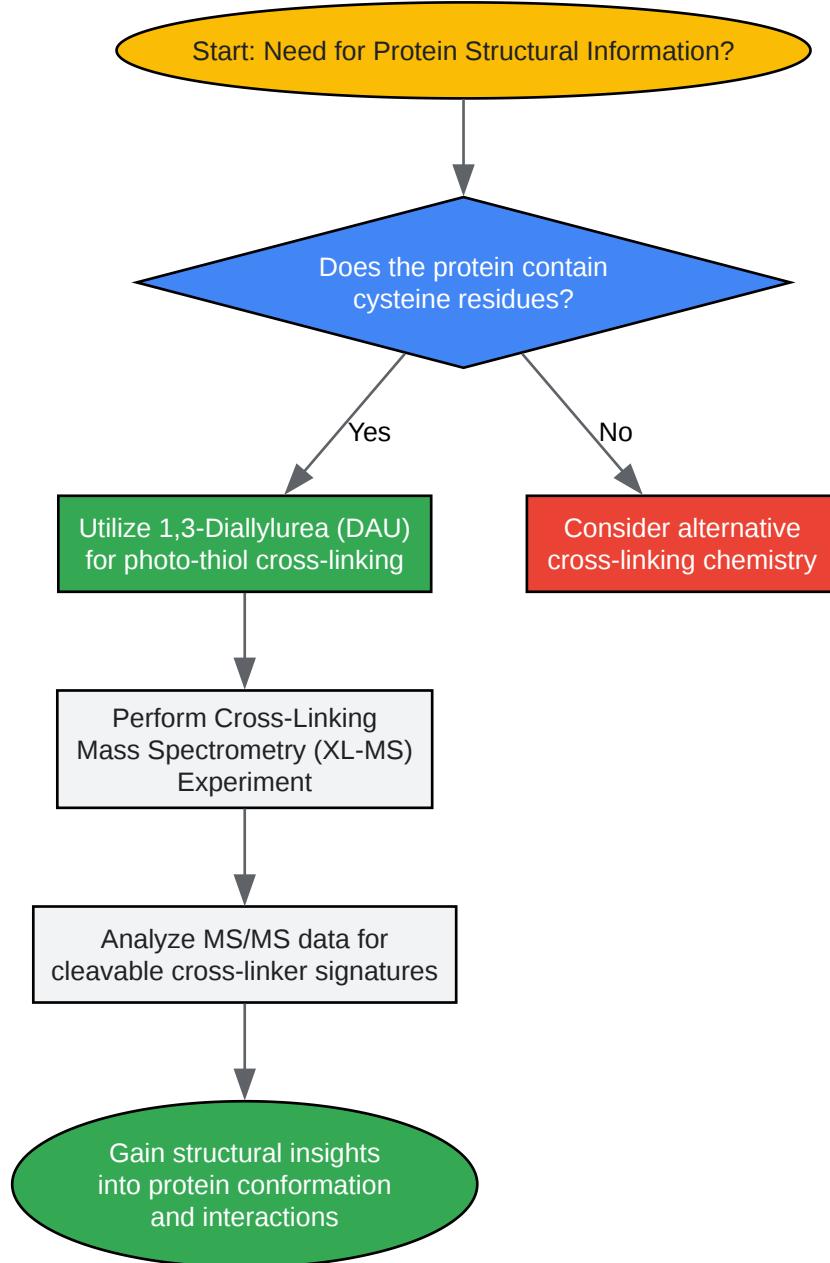
[Click to download full resolution via product page](#)

Caption: Workflow for protein cross-linking and analysis using **1,3-Diallylurea**.

Experimental Protocol: Photo-Thiol-Reactive Cross-Linking of Peptides/Proteins

The following is a generalized protocol for the cross-linking of peptides or proteins containing cysteine residues using **1,3-Diallylurea**, based on its application as a photo-thiol-reactive cross-linker.

Materials


- Peptide or protein sample containing cysteine residues
- **1,3-Diallylurea** (DAU)
- Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- UV-A lamp (365 nm)
- Mass spectrometer with tandem MS (MS/MS) capabilities

Procedure

- Sample Preparation:
 - Dissolve the peptide or protein sample in the reaction buffer to the desired concentration.
 - Prepare a stock solution of **1,3-Diallylurea** in a suitable solvent (e.g., dimethyl sulfoxide).
 - Prepare a fresh stock solution of the radical initiator.
- Cross-Linking Reaction:
 - In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the protein/peptide solution, the **1,3-Diallylurea** stock solution, and the radical initiator stock solution. The final concentrations will need to be optimized for the specific system under study.
 - Gently mix the components.

- Place the reaction vessel under a UV-A lamp and irradiate for a specified period (e.g., 10–30 minutes). The irradiation time should be optimized to achieve sufficient cross-linking while minimizing potential photo-damage to the sample. The reaction can be carried out at a controlled temperature, for instance, at 4°C.[3]
- Quenching the Reaction (Optional):
 - The reaction can be quenched by adding a radical scavenger, such as a solution of dithiothreitol (DTT) or β-mercaptoethanol.
- Sample Preparation for Mass Spectrometry:
 - The cross-linked protein sample may require further processing, such as denaturation, reduction of disulfide bonds (if not the target of cross-linking), alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides suitable for MS analysis.
 - The resulting peptide mixture should be desalted and concentrated prior to MS analysis.
- Mass Spectrometry Analysis:
 - Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Acquire MS/MS spectra of the cross-linked peptides. The central urea bond of the **1,3-Diallylurea** cross-linker is expected to cleave under collisional activation, generating characteristic fragment ions that facilitate the identification of the cross-linked peptides.[3]
- Data Analysis:
 - Utilize specialized software for the automated analysis of the MS/MS data to identify the cross-linked peptides and map the cross-linking sites within the protein structure.

Decision Workflow for 1,3-Diallylurea Application

[Click to download full resolution via product page](#)

Caption: Decision workflow for applying **1,3-Diallylurea** in protein structural studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Diallylurea (CAS 1801-72-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154441#cas-number-1801-72-5-properties-and-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com